Protirelin

Catalog No.
S540446
CAS No.
24305-27-9
M.F
C16H22N6O4
M. Wt
362.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protirelin

CAS Number

24305-27-9

Product Name

Protirelin

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1

InChI Key

XNSAINXGIQZQOO-SRVKXCTJSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Abbott 38579, Abbott-38579, Abbott38579, Antepan, Hydrate, Proterelin Tartrate, Prem, TRH, Proterelin Tartrate, Proterelin Tartrate Hydrate, Protirelin, Protirelin Tartrate (1:1), Relefact TRH, Stimu TSH, Stimu-TSH, StimuTSH, Tartrate Hydrate, Proterelin, Thypinone, Thyroliberin, Thyroliberin TRH Merck, Thyrotropin Releasing Factor, Thyrotropin Releasing Hormone, Thyrotropin Releasing Hormone Tartrate, Thyrotropin-Releasing Factor, Thyrotropin-Releasing Hormone, Thyrotropin-Releasing Hormone Tartrate, TRH Ferring, TRH Prem, TRH, Relefact

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

The exact mass of the compound Protirelin is 362.1703 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone-Releasing Hormones. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Protirelin (CAS: 24305-27-9) is the synthetic, biologically identical version of the endogenous neuropeptide Thyrotropin-Releasing Hormone (TRH). It functions as the primary agonist for TRH receptors, stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. Its principal clinical and research application is as a diagnostic tool to assess pituitary and thyroid function, a role dictated by its rapid action and, critically, its very short plasma half-life of approximately five to six and a half minutes following intravenous administration. This inherent instability is a key procurement consideration, as it makes Protirelin the definitive benchmark for short-term activity studies but necessitates the use of more stable analogs for applications requiring sustained central nervous system (CNS) exposure or oral bioavailability.

Substituting Protirelin with its analogs (e.g., Taltirelin, Montirelin) or its primary metabolite, Cyclo(His-Pro), is inappropriate for most applications due to profound, deliberate differences in their pharmacokinetic and pharmacodynamic profiles. Analogs were specifically engineered to overcome Protirelin's core limitations for therapeutic use: poor stability and low blood-brain barrier penetration. Consequently, they possess significantly longer half-lives, greater CNS bioavailability, and altered receptor binding affinities, making them distinct pharmacological agents rather than simple substitutes. For example, Taltirelin is 10-100 times more potent and has an 8-fold longer duration of action than Protirelin. Likewise, the metabolite Cyclo(His-Pro) has its own distinct biological activities, including inhibiting NF-κB nuclear accumulation, and does not replicate the TSH-releasing effects of the parent compound. Procuring an analog or metabolite when the experimental design requires the precise, transient signaling of the native TRH peptide introduces a significant, uncontrolled variable.

Metabolic Instability: Ultrashort Half-Life for Pulsatile Signaling Studies

Protirelin is characterized by its rapid degradation in plasma, a critical feature for applications requiring transient, pulsatile receptor stimulation that mimics endogenous release. Following intravenous administration in humans, Protirelin's plasma half-life is approximately 6.5 minutes. This contrasts sharply with its stabilized analogs, which were designed for prolonged action. For instance, the analog Taltirelin has a plasma half-life of 23.0 minutes in rats, and Montirelin's is 14.1 minutes, demonstrating significantly enhanced stability required for therapeutic, but not diagnostic or benchmark, applications.

Evidence DimensionPlasma Half-Life (t½)
Target Compound Data~6.5 minutes (in humans, IV)
Comparator Or BaselineTaltirelin: 23.0 minutes (in rats, IV)
Quantified DifferenceTaltirelin is >3.5 times more stable in plasma than Protirelin
ConditionsIn vivo pharmacokinetic studies following intravenous administration.

For diagnostic tests or in vitro/in vivo studies needing to replicate the natural, short-lived hormonal pulse of TRH, Protirelin's rapid clearance is a required feature, not a flaw.

Limited CNS Penetration: The Standard for Peripheral vs. Central Effects

Protirelin exhibits low penetration of the blood-brain barrier (BBB), a key differentiator from its CNS-optimized analogs. This property makes it the correct choice for studies aiming to isolate peripheral endocrine effects or to serve as a baseline comparator for new compounds with enhanced CNS delivery. Analogs such as Taltirelin and Rovatirelin were specifically developed to improve brain uptake. The brain uptake of these analogs follows the order of TRH (Protirelin) < Taltirelin < Rovatirelin, highlighting that substituting Protirelin with these analogs fundamentally changes the central nervous system exposure and subsequent effects.

Evidence DimensionRelative Brain Uptake / CNS Penetration
Target Compound DataLow (Serves as baseline)
Comparator Or BaselineTaltirelin & Rovatirelin: Significantly higher brain penetration
Quantified DifferenceQualitatively ranked: Protirelin < Taltirelin < Rovatirelin
ConditionsGeneral pharmacokinetic profiles established across multiple preclinical studies.

To confidently assess the CNS-specific activity of a new TRH analog, Protirelin must be used as the low-penetration control to distinguish central from peripheral effects.

Receptor Binding Profile: High Affinity Benchmark for Agonist Screening

As the endogenous ligand, Protirelin serves as the reference standard in competitive binding assays. However, certain analogs exhibit different binding affinities. In rat brain membranes, TRH (Protirelin) itself has a reported Ki of 25 nM. In contrast, the analog Montirelin shows a higher affinity with a Ki of 35.2 nM in a separate study, while Taltirelin displays a significantly lower affinity with a Ki of 311 nM. This demonstrates that analogs are not equivalent in their direct receptor interaction, which will alter downstream signaling and required experimental concentrations.

Evidence DimensionTRH Receptor Binding Affinity (Ki)
Target Compound Data25 nM (in rat brain membranes)
Comparator Or BaselineMontirelin: 35.2 nM; Taltirelin: 311 nM (in rat brain membranes)
Quantified DifferenceTaltirelin has ~12.4-fold lower binding affinity than Protirelin.
ConditionsIn vitro competitive receptor binding assays using rat brain membrane preparations.

When screening new compounds or characterizing receptor pharmacology, using Protirelin as the reference provides the essential, physiologically relevant baseline for affinity and potency.

Diagnostic Assay Development and Pituitary Function Testing

For developing or performing diagnostic tests of the hypothalamic-pituitary-thyroid axis, Protirelin is the required standard. Its rapid onset and short half-life (~6.5 minutes) allow for a standardized TSH stimulation test where blood is sampled 30 minutes post-injection, a timeframe optimized for its specific pharmacokinetic profile. Using a longer-acting analog would invalidate established clinical and research protocols.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Benchmark Studies

When evaluating novel, CNS-targeted TRH analogs, Protirelin serves as the indispensable low-penetration control. Its limited ability to cross the blood-brain barrier allows researchers to differentiate the peripheral endocrine effects from the central neurological effects of the new analog, providing a clear baseline for quantifying improvements in CNS delivery.

Competitive Receptor Binding and Agonist Screening Assays

In drug discovery and pharmacological research, Protirelin is the gold standard for characterizing TRH receptor interactions. As the synthetic equivalent of the natural ligand, its binding affinity (Ki ≈ 25 nM) provides the most physiologically relevant benchmark against which the potency and selectivity of new chemical entities are measured. Using an analog with a different affinity, such as Taltirelin (Ki ≈ 311 nM), would lead to inaccurate characterization of novel compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

362.17025320 Da

Monoisotopic Mass

362.17025320 Da

Heavy Atom Count

26

LogP

-2.46 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Y5F15120W

Sequence

XHP

Related CAS

53935-32-3 (1:1 tartrate)
56267-12-0 (tartrate monohydrate salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory.;
H332 (94.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hormones

ATC Code

V - Various
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CJ - Tests for thyreoidea function
V04CJ02 - Protirelin

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Thyrotropin-releasing hormone
TRHR [HSA:7201] [KO:K04282]

Pictograms

Irritant

Irritant

Other CAS

117217-40-0
24305-27-9
11096-37-0

Wikipedia

Thyrotropin-releasing_hormone

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Transferrin: ACTIVE

Dates

Last modified: 08-15-2023
1: Ohuchi K, Funato M, Kato Z, Seki J, Kawase C, Tamai Y, Ono Y, Nagahara Y, Noda Y, Kameyama T, Ando S, Tsuruma K, Shimazawa M, Hara H, Kaneko H. Established Stem Cell Model of Spinal Muscular Atrophy Is Applicable in the Evaluation of the Efficacy of Thyrotropin-Releasing Hormone Analog. Stem Cells Transl Med. 2016 Feb;5(2):152-63. doi: 10.5966/sctm.2015-0059. Epub 2015 Dec 18. PubMed PMID: 26683872; PubMed Central PMCID: PMC4729546.
2: Kaur S, Bhararia A, Sharma K, Mittal S, Jain R, Wangoo N, Sharma RK. Thyrotropin-Releasing Hormone Loaded and Chitosan Engineered Polymeric Nanoparticles: Towards Effective Delivery of Neuropeptides. J Nanosci Nanotechnol. 2016 May;16(5):5324-32. PubMed PMID: 27483926.
3: Ijiro T, Nakamura K, Ogata M, Inada H, Kiguchi S, Maruyama K, Nabekura J, Kobayashi M, Ishibashi H. Effect of rovatirelin, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system. Eur J Pharmacol. 2015 Aug 15;761:413-22. doi: 10.1016/j.ejphar.2015.05.047. Epub 2015 Jul 2. PubMed PMID: 26142830.
4: Kanasaki H, Oride A, Mijiddorj T, Kyo S. Role of thyrotropin-releasing hormone in prolactin-producing cell models. Neuropeptides. 2015 Dec;54:73-7. doi: 10.1016/j.npep.2015.08.001. Epub 2015 Aug 5. Review. PubMed PMID: 26297348.
5: Yamamoto A, Kawai M, Iwanaga K, Matsukura T, Niwa F, Hasegawa T, Heike T. Response to thyrotropin-releasing hormone stimulation tests in preterm infants with transient hypothyroxinemia of prematurity. J Perinatol. 2015 Sep;35(9):725-8. doi: 10.1038/jp.2015.67. Epub 2015 Jun 25. PubMed PMID: 26110495.
6: Zhang L, Kolaj M, Renaud LP. Intracellular postsynaptic cannabinoid receptors link thyrotropin-releasing hormone receptors to TRPC-like channels in thalamic paraventricular nucleus neurons. Neuroscience. 2015 Dec 17;311:81-91. doi: 10.1016/j.neuroscience.2015.10.015. Epub 2015 Oct 22. PubMed PMID: 26470810.
7: Meena CL, Thakur A, Nandekar PP, Sangamwar AT, Sharma SS, Jain R. Synthesis of CNS active thyrotropin-releasing hormone (TRH)-like peptides: Biological evaluation and effect on cognitive impairment induced by cerebral ischemia in mice. Bioorg Med Chem. 2015 Sep 1;23(17):5641-53. doi: 10.1016/j.bmc.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26216015.
8: Kelly JA, Boyle NT, Cole N, Slator GR, Colivicchi MA, Stefanini C, Gobbo OL, Scalabrino GA, Ryan SM, Elamin M, Walsh C, Vajda A, Goggin MM, Campbell M, Mash DC, O'Mara SM, Brayden DJ, Callanan JJ, Tipton KF, Della Corte L, Hunter J, O'Boyle KM, Williams CH, Hardiman O. First-in-class thyrotropin-releasing hormone (TRH)-based compound binds to a pharmacologically distinct TRH receptor subtype in human brain and is effective in neurodegenerative models. Neuropharmacology. 2015 Feb;89:193-203. doi: 10.1016/j.neuropharm.2014.09.024. Epub 2014 Sep 30. PubMed PMID: 25281210.
9: Goodale L, Frank N, Hermida P, D'Oench S. Evaluation of a thyrotropin-releasing hormone solution stored at room temperature for pituitary pars intermedia dysfunction testing in horses. Am J Vet Res. 2015 May;76(5):437-44. doi: 10.2460/ajvr.76.5.437. PubMed PMID: 25909376.
10: Waniek A, Hartlage-Rübsamen M, Höfling C, Kehlen A, Schilling S, Demuth HU, Roßner S. Identification of thyrotropin-releasing hormone as hippocampal glutaminyl cyclase substrate in neurons and reactive astrocytes. Biochim Biophys Acta. 2015 Jan;1852(1):146-55. doi: 10.1016/j.bbadis.2014.11.011. Epub 2014 Nov 18. PubMed PMID: 25446989.
11: Schuman ML, Peres Diaz LS, Landa MS, Toblli JE, Cao G, Alvarez AL, Finkielman S, Pirola CJ, García SI. Thyrotropin-releasing hormone overexpression induces structural changes of the left ventricle in the normal rat heart. Am J Physiol Heart Circ Physiol. 2014 Dec 1;307(11):H1667-74. doi: 10.1152/ajpheart.00494.2014. Epub 2014 Oct 3. PubMed PMID: 25281568.
12: Chen LM, Chen YC, Hsiao HP, Chen BH, Chao MC. Role of thyrotropin-releasing hormone test in re-evaluation of congenital hypothyroidism. Kaohsiung J Med Sci. 2014 Aug;30(8):383-9. doi: 10.1016/j.kjms.2014.04.005. Epub 2014 May 28. PubMed PMID: 25002375.
13: Nie C, Yang D, Liu N, Dong D, Xu J, Zhang J. Thyrotropin-releasing hormone and its analogs accelerate wound healing. J Surg Res. 2014 Jun 15;189(2):359-65. doi: 10.1016/j.jss.2014.03.004. Epub 2014 Mar 11. PubMed PMID: 24713470.
14: Horjales-Araujo E, Hellysaz A, Broberger C. Lateral hypothalamic thyrotropin-releasing hormone neurons: distribution and relationship to histochemically defined cell populations in the rat. Neuroscience. 2014 Sep 26;277:87-102. doi: 10.1016/j.neuroscience.2014.06.043. Epub 2014 Jun 30. PubMed PMID: 24993479.
15: Kolaj M, Zhang L, Renaud LP. L-type calcium channels and MAP kinase contribute to thyrotropin-releasing hormone-induced depolarization in thalamic paraventricular nucleus neurons. Am J Physiol Regul Integr Comp Physiol. 2016 Jun 1;310(11):R1120-7. doi: 10.1152/ajpregu.00082.2016. Epub 2016 Mar 23. PubMed PMID: 27009047; PubMed Central PMCID: PMC4935505.

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